1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method involves the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to certain proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on the target molecule . This dual functionality makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a trifluoromethylthio group, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)8(16)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
XDPUDDUHTZZQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)SC(F)(F)F)Br |
Origin of Product |
United States |
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